3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one
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Overview
Description
3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused heterocycles, which include imidazo[4,5-c]pyridine and piperidine rings. The presence of these rings contributes to its potential utility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials to form the imidazo[4,5-c]pyridine core, followed by spirocyclization to introduce the piperidine ring. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound, enhancing its functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .
Scientific Research Applications
3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activity, including antimicrobial and antiviral properties, is of interest for drug discovery and development.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1’-propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
- 1’-(propan-2-yl)-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
- 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]
Uniqueness
3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one is unique due to the presence of an amino group and a propanone moiety, which are not found in the similar compounds listed above.
Properties
Molecular Formula |
C13H21N5O |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
3-amino-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylpropan-1-one |
InChI |
InChI=1S/C13H21N5O/c14-5-1-11(19)18-7-3-13(4-8-18)12-10(2-6-17-13)15-9-16-12/h9,17H,1-8,14H2,(H,15,16) |
InChI Key |
ZSXXHJYNXRNDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCN(CC2)C(=O)CCN)C3=C1NC=N3 |
Origin of Product |
United States |
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